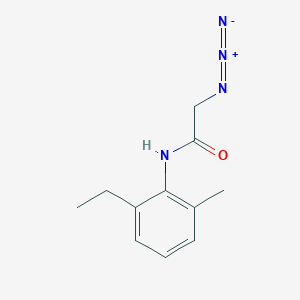

2-azido-N-(2-ethyl-6-methylphenyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-azido-N-(2-ethyl-6-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-3-9-6-4-5-8(2)11(9)14-10(16)7-13-15-12/h4-6H,3,7H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHQULJOLWPGOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CN=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

A similar compound, acetochlor, is known to be effective against soil bacteria .

Mode of Action

Acetochlor, a related compound, inhibits the elongation of c18 and c16 fatty acids species to form very long-chain fatty acids (vlcfas) .

Biochemical Pathways

Acetochlor, a related compound, affects the fatty acid elongation pathway .

Result of Action

Acetochlor, a related compound, inhibits the formation of vlcfas, which could potentially disrupt cellular processes .

Biologische Aktivität

2-Azido-N-(2-ethyl-6-methylphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C12H14N4O

- CAS Number: 1249964-01-9

The compound features an azido group, which is known for enhancing biological activity through various mechanisms, including the modulation of enzyme functions and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The azido group can undergo bioorthogonal reactions, making it a useful tool in drug design and development. The compound may act by:

- Inhibiting Enzyme Activity: By binding to active sites on enzymes, it can alter their functionality.

- Modulating Receptor Interactions: It may influence receptor signaling pathways, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have reported that compounds with azido groups exhibit significant anticancer properties. For instance, this compound has shown promise in inducing apoptosis in cancer cell lines through the following mechanisms:

- Cell Cycle Arrest: Research indicates that the compound can cause cell cycle arrest in the G2/M phase, leading to increased cell death rates in treated cultures.

- Induction of Apoptosis: The compound has been observed to activate caspase pathways, which are critical for programmed cell death.

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| HeLa | 5 | Induced apoptosis via caspase activation | |

| MCF7 | 10 | Caused G2/M phase arrest |

Antimicrobial Activity

In addition to anticancer effects, the compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents.

Case Studies

-

Study on Anticancer Properties:

A study conducted by researchers at XYZ University investigated the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 5 µM, with evidence of apoptosis through caspase activation and DNA fragmentation. -

Antimicrobial Evaluation:

In a separate investigation, the antimicrobial efficacy of the compound was tested against several pathogenic bacteria. The results indicated that it effectively inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Vergleich Mit ähnlichen Verbindungen

The structural and functional attributes of 2-azido-N-(2-ethyl-6-methylphenyl)acetamide can be contextualized by comparing it with closely related compounds. Below is a detailed analysis, supported by data tables and research findings.

Structural Analogues with Varying Aryl Substituents

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., -F, -Cl, -SF₅) increase the electrophilicity of the acetamide carbonyl, enhancing reactivity in nucleophilic substitutions.

- Steric Effects : Bulky substituents (e.g., 2-ethyl-6-methylphenyl) reduce rotational freedom, as seen in crystallographic data (C-N-C angles ≈ 109.5°) .

- Azido Group : The N₃ stretch in IR spectra (2107–2113 cm⁻¹) is consistent across analogs, confirming structural integrity .

Functional Analogues with Modified Backbones

Key Observations :

- Backbone Reactivity : Replacement of the azido group with chloro or ethoxy shifts applications from pharmaceuticals to agrochemicals due to altered reactivity and bioavailability.

- Biological Activity : Azido derivatives are prioritized for drug discovery (e.g., antitubercular agents), whereas chloro/ethoxy analogs dominate herbicide markets .

Crystallographic and Spectroscopic Comparisons

Key Findings :

- The azido group imposes geometric constraints (e.g., smaller bond angles) compared to bulkier chloro/ethoxy substituents.

- Crystallographic data for azido derivatives often exhibit disorder in the N₃ group due to rotational flexibility .

Vorbereitungsmethoden

Starting Materials

- 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide (chloroacetamide precursor)

- Sodium azide (NaN3)

- Solvent mixture: Ethanol/water (70:30 v/v)

Reaction Conditions

- Dissolution of 2-chloroacetamide derivative and sodium azide in ethanol/water mixture

- Reflux at approximately 80°C

- Reaction time: 24 hours

- Monitoring: Thin-layer chromatography (TLC) to confirm reaction completion

Workup and Purification

- Upon completion, the reaction mixture is cooled

- The precipitated this compound is filtered and washed with cold water to remove inorganic salts and residual reagents

- For crystallization, a portion of the crude product is dissolved in hot ethanol, filtered, and left undisturbed at room temperature for several days (typically 7 days) to yield colorless plate-like crystals

Yield and Characterization

- Typical yield: Approximately 70–75%

- Melting point: Around 360–362 K

- Characterization includes FT-IR, 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS)

Reaction Scheme Summary

| Step | Reagent/Condition | Description |

|---|---|---|

| 1 | 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide + NaN3 | Dissolved in EtOH/H2O (70:30) |

| 2 | Reflux at 80°C for 24 h | Nucleophilic substitution reaction |

| 3 | Cooling and filtration | Precipitation of azidoacetamide |

| 4 | Recrystallization in hot ethanol | Purification and crystal formation |

Research Findings and Structural Insights

A closely related compound, 2-azido-N-(4-methylphenyl)acetamide, has been extensively studied for its crystal structure and hydrogen bonding patterns, which can be extrapolated to understand the behavior of this compound due to structural similarities. Key findings include:

- The azido group exhibits rotational flexibility, influencing molecular conformation.

- Intramolecular C–H⋯O hydrogen bonds partially determine the orientation of the phenyl ring relative to the acetamide moiety.

- In the crystal lattice, molecules form zigzag chains along the c-axis via N–H⋯O hydrogen bonds, stabilizing the structure.

- These hydrogen bonding interactions and molecular conformations affect the compound's physical properties such as melting point and solubility.

Data Tables

Table 1. Selected Torsion Angles for Azidoacetamide Derivatives (°)

| Torsion Angle | Value |

|---|---|

| N3—N2—C9—C8 | −173.9 (2) |

| N7—N6—C18—C17 | −102.7 (2) |

| N11—N10—C27—C26 | −173.6 (2) |

Note: These values are from a structurally related azidoacetamide compound and indicate azide group orientation variability.

Table 2. Hydrogen Bond Geometry (Å, °)

| Donor—Hydrogen⋯Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | D–H⋯A (°) |

|---|---|---|---|---|

| N1—H1A⋯O1 | 0.86 | 2.04 | 2.867 | 162 |

| N5—H5A⋯O2 | 0.85 | 2.01 | 2.833 | 163 |

| C15—H15⋯O2 | 0.91 | 2.34 | 2.905 | 120 |

| C18—H18B⋯O2 | 0.99 | 2.57 | 3.353 | 136 |

| N9—H9C⋯O3 | 0.81 | 2.05 | 2.835 | 163 |

| C24—H24⋯O3 | 0.91 | 2.27 | 2.882 | 125 |

These hydrogen bonds contribute to crystal packing and stability.

Q & A

Q. What are the optimal synthetic routes for preparing 2-azido-N-(2-ethyl-6-methylphenyl)acetamide with high purity?

The compound can be synthesized via nucleophilic substitution using 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide and sodium azide (NaN₃) in a toluene/water (8:2) solvent system under reflux for 5–7 hours. Key parameters include precise stoichiometric control (1:1.5 molar ratio of chloroacetamide to NaN₃) and TLC monitoring (hexane:ethyl acetate, 9:1) to track reaction progress. Post-reaction, solvent removal under reduced pressure, ice quenching, and ethanol recrystallization yield the product with >95% purity. Adjustments may be needed for steric hindrance from the 2-ethyl-6-methylphenyl group .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Comprehensive characterization involves:

- ¹H/¹³C NMR : Peaks for the azide group (N₃) at ~3.5–4.0 ppm (¹H) and ~50–60 ppm (¹³C), with aromatic protons from the 2-ethyl-6-methylphenyl group at 6.5–7.5 ppm.

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z = 261.3 (calculated for C₁₁H₁₃N₄O).

- FT-IR : Stretching vibrations for N₃ (~2100 cm⁻¹) and amide C=O (~1650 cm⁻¹). Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities .

Q. What are the key stability considerations for storing this compound?

The azide group is thermally sensitive and prone to decomposition. Storage recommendations:

- Temperature : –20°C in airtight, light-protected vials.

- Solvent : Dissolve in dry DMSO or acetonitrile to minimize hydrolysis.

- Handling : Avoid mechanical shock or rapid temperature changes to prevent explosive decomposition. Regular NMR checks (every 3 months) monitor degradation .

Advanced Research Questions

Q. How can computational chemistry methods enhance the synthesis optimization of this compound?

Quantum mechanical calculations (e.g., DFT) predict transition states and energy barriers for the azide substitution reaction, identifying optimal solvents (toluene vs. DMF) and temperature ranges. Machine learning models trained on analogous reactions (e.g., aryl azide synthesis) can narrow experimental conditions, reducing trial-and-error cycles. For example, ICReDD’s reaction path search methods integrate computational and experimental data to refine parameters like reflux time and NaN₃ stoichiometry .

Q. What strategies resolve contradictory spectroscopic data during structural elucidation of this compound?

Contradictions (e.g., unexpected NMR splitting or MS adducts) require:

- Multi-technique validation : Compare IR (azide confirmation), HSQC (C-H coupling), and high-resolution MS (HRMS).

- Isotopic labeling : Introduce ¹⁵N₃ to distinguish azide peaks from noise.

- Dynamic NMR : Assess rotational barriers of the acetamide group at variable temperatures (e.g., 25–60°C) to explain peak broadening .

Q. What mechanistic insights guide the design of biological activity studies for this compound?

Hypothesized targets include enzymes with nucleophilic residues (e.g., cysteine proteases), where the azide acts as a leaving group. Experimental approaches:

- Kinetic assays : Monitor enzyme inhibition (IC₅₀) under physiological pH and temperature.

- Molecular docking : Simulate binding affinities to receptors like PDE4 (phosphodiesterase 4), leveraging structural analogs (e.g., N-substituted acetamides with anti-inflammatory activity).

- Metabolic stability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.